
1H-1,2,4-Triazole-1-propanenitrile, 5-amino-3-(phenylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triazole-1-propanenitrile, 5-amino-3-(phenylamino)- is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triazoles can be synthesized using several methods, including the Einhorn–Brunner reaction and the Pellizzari reaction . These reactions typically involve the cyclization of appropriate precursors under specific conditions to form the triazole ring.
Industrial Production Methods: Industrial production of 1H-1,2,4-Triazole-1-propanenitrile, 5-amino-3-(phenylamino)- involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods and conditions may vary depending on the manufacturer and the desired application of the compound.
Chemical Reactions Analysis
Types of Reactions: 1H-1,2,4-Triazole-1-propanenitrile, 5-amino-3-(phenylamino)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenated aromatics . The specific conditions, such as temperature, pressure, and solvents, depend on the desired reaction and the target product.
Major Products Formed: The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the triazole ring.
Scientific Research Applications
1H-1,2,4-Triazole-1-propanenitrile, 5-amino-3-(phenylamino)- has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it valuable in studying biological processes and interactions.
Industry: The compound is used in the production of various industrial chemicals and materials, contributing to advancements in technology and manufacturing.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole-1-propanenitrile, 5-amino-3-(phenylamino)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to particular enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
- 5-Amino-1H-1,2,4-triazole-3-carbohydrazide
- 1H-1,2,3-Triazole
- 5-Amino-1H-1,2,4-triazole-3-carbonitrile
Uniqueness: 1H-1,2,4-Triazole-1-propanenitrile, 5-amino-3-(phenylamino)- stands out due to its specific structural features and the presence of both amino and phenylamino groups. These features contribute to its unique reactivity and versatility in various applications, distinguishing it from other triazole derivatives.
Properties
CAS No. |
541500-03-2 |
|---|---|
Molecular Formula |
C11H12N6 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
3-(5-amino-3-anilino-1,2,4-triazol-1-yl)propanenitrile |
InChI |
InChI=1S/C11H12N6/c12-7-4-8-17-10(13)15-11(16-17)14-9-5-2-1-3-6-9/h1-3,5-6H,4,8H2,(H3,13,14,15,16) |
InChI Key |
NNKOIYVJLZTQTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NN(C(=N2)N)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


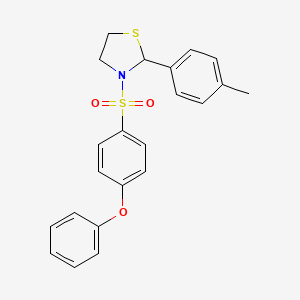
![9-([1,1'-Biphenyl]-2-yl)-10-(4-ethenylphenyl)anthracene](/img/structure/B14235448.png)
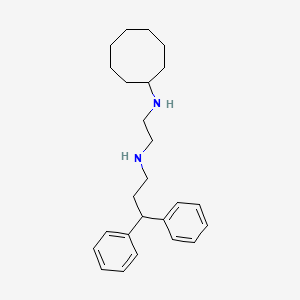
![N-Cyclohexyl-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14235465.png)
![Acetamide, N-[1-(2-hydroxyphenyl)-3-oxo-3-phenylpropyl]-](/img/structure/B14235470.png)
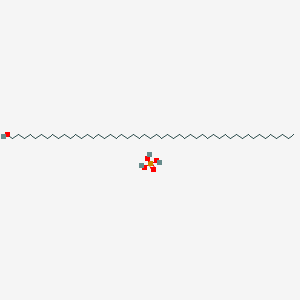
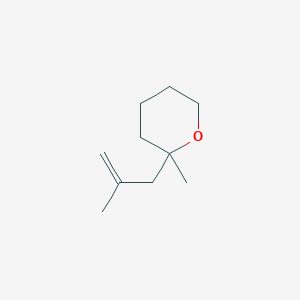
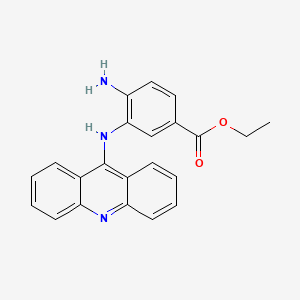
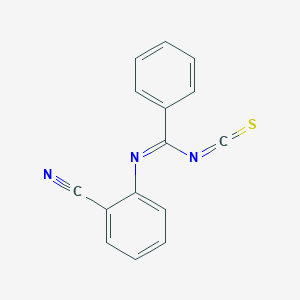
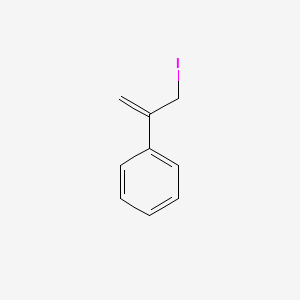

![2-[(Phenylcarbamoyl)amino]thiophene-3-carboxylic acid](/img/structure/B14235515.png)
![5-[(3-ethylcyclohex-2-en-1-yl)methyl]-1H-imidazole](/img/structure/B14235517.png)
![7-Methoxy-2-methyl-1-oxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B14235523.png)
